molecular formula C22H36O3 B600544 8(17)14-Labdadiene-13-ol-6-acetyl - Larix decidua (European larch) CAS No. 1212190-51-6

8(17)14-Labdadiene-13-ol-6-acetyl - Larix decidua (European larch)

Cat. No.: B600544
CAS No.: 1212190-51-6
M. Wt: 348.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8(17)14-Labdadiene-13-ol-6-acetyl is a natural product found in the European larch (Larix decidua), as well as in other species such as Larix gmelinii and Larix kaempferi. This compound is part of the labdane diterpenoids, which are known for their diverse biological activities and complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8(17)14-Labdadiene-13-ol-6-acetyl typically involves the extraction from natural sources such as the European larch. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of 8(17)14-Labdadiene-13-ol-6-acetyl is less common due to its natural abundance in larch species. large-scale extraction methods have been developed to meet the demand for this compound in various applications. These methods often involve the use of organic solvents and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8(17)14-Labdadiene-13-ol-6-acetyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8(17)14-Labdadiene-13-ol-6-acetyl, each with unique chemical and biological properties .

Scientific Research Applications

8(17)14-Labdadiene-13-ol-6-acetyl has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex diterpenoids.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of fragrances and flavors due to its unique scent profile.

Mechanism of Action

The mechanism of action of 8(17)14-Labdadiene-13-ol-6-acetyl involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .

Comparison with Similar Compounds

Similar Compounds

    Labdane: A diterpenoid with a similar structure but lacking the acetyl group.

    Manool: Another labdane diterpenoid with different functional groups.

    Sclareol: A related compound with similar biological activities but a different structure.

Uniqueness

8(17)14-Labdadiene-13-ol-6-acetyl is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1212190-51-6

Molecular Formula

C22H36O3

Molecular Weight

348.52

IUPAC Name

[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

InChI

InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3

SMILES

CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O

Origin of Product

United States

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